molecular formula C6H17NO7P2 B1678199 奈利膦酸钠 CAS No. 79778-41-9

奈利膦酸钠

货号 B1678199
CAS 编号: 79778-41-9
分子量: 277.15 g/mol
InChI 键: PUUSSSIBPPTKTP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neridronic acid, also known as Neridronate, is a bisphosphonate . It is used in Italy to treat Osteogenesis imperfecta and Paget’s disease of bone . A clinical trial in 2013 suggested that CRPS Type I (Complex regional pain syndrome) responds to treatment with intravenous neridronate .


Synthesis Analysis

Neridronate has been synthesized in various studies. For instance, it was used in the synthesis of uniform PEG-neridronate-modified magnetic nanoparticles . Another study reported the synthesis of PEG-neridronate by dissolving sodium neridronate in PBS, cooling the solution to 5 °C, adding dry MeO-PEG-NHS, and stirring the mixture at 5 °C for 5 hours .


Molecular Structure Analysis

Neridronate has a P-C-P structure, similar to the P-O-P structure of native pyrophosphate . The chemical formula of Neridronate is C6H17NO7P2 .


Chemical Reactions Analysis

Neridronate has been involved in various chemical reactions. For example, it was used in the modification of NaYF4:Yb3+/Er3+ nanoparticles, which were synthesized by high-temperature coprecipitation of lanthanide chlorides . Another study reported the modification of NaYF4:Yb3+/Er3+ nanoparticles with PEG-neridronate for improved stability in biologically relevant media .


Physical And Chemical Properties Analysis

The molecular weight of Neridronate is 277.15 . More detailed physical and chemical properties could not be found in the search results.

科学研究应用

Treatment of Osteogenesis Imperfecta

Osteogenesis Imperfecta (OI) is a genetic disorder characterized by fragile bones that break easily. Neridronic acid has been licensed in Italy for the treatment of OI . It has been reported to rapidly increase bone mineral density in growing children affected by OI, which is associated with a significant decrease in fracture cumulative number .

Management of Paget’s Disease of Bone

Paget’s disease of bone is a chronic disorder that can result in enlarged and misshapen bones. Neridronic acid is used in the treatment of this disease . In Paget’s disease of bone, 200 mg intravenous neridronic acid is associated with a 65% rate of full remission and a biochemical response (decrease of > 75% of bone turnover markers) in 95% of the patients .

Complex Regional Pain Syndrome Type I (CRPS-I)

CRPS-I is a chronic pain condition that typically affects a limb (arm or leg) or an extremity (hand or foot). Neridronic acid has shown promising results in the treatment of CRPS-I . It is believed to stop the breakdown of bone and the accumulation of fluid in bone marrow associated with CRPS, which accelerates the healing process .

Bone Metabolic Diseases

Neridronic acid has been reported to be effective in other skeletal diseases such as osteoporosis and algodystrophy . It is characterized by its high affinity for bone tissue particularly at sites undergoing a process of remodeling .

Hypercalcemia of Malignancy and Bone Metastasis

Hypercalcemia of malignancy is a serious complication of cancer, characterized by elevated calcium levels in the blood. Bone metastasis refers to cancer cells that break away from the original tumor and spread to the bones. Neridronic acid has been reported to be effective in the treatment of these conditions .

Bone Marrow Diseases

Neridronic acid has been suggested to stop the breakdown of bone and the accumulation of fluid in bone marrow, which accelerates the healing process . This could potentially be beneficial in the treatment of various bone marrow diseases.

作用机制

Target of Action

Neridronic acid, also known as Neridronate, primarily targets osteoclasts, the cells responsible for bone resorption . Osteoclasts play a crucial role in bone remodeling by breaking down bone tissue, releasing minerals, and facilitating the transfer of calcium from bone tissue to the blood .

Mode of Action

Neridronic acid interacts with its targets, the osteoclasts, by binding and inhibiting the enzyme farnesyl diphosphate synthase (FPPS) in the HMG-CoA reductase pathway . This interaction disrupts the lipid modification of proteins found in an osteoclast, such as Ras, Rho, and Rac proteins . This disruption leads to the restoration of normal cytoskeletal dynamics and inhibition of osteoclastogenesis, thereby preventing osteoclastic bone resorption .

Biochemical Pathways

The primary biochemical pathway affected by Neridronic acid is the HMG-CoA reductase pathway, also known as the mevalonate pathway . By inhibiting the enzyme FPPS in this pathway, Neridronic acid disrupts the prenylation of proteins within osteoclasts . This disruption affects the normal functioning of these proteins, leading to changes in cytoskeletal dynamics and inhibition of osteoclastogenesis .

Pharmacokinetics

In clinical trials, neridronic acid was administered intravenously at a dose of 100 mg on day 1, 4, 7, 10, resulting in a total dose of neridronic acid 400 mg .

Result of Action

The molecular and cellular effects of Neridronic acid’s action primarily involve the inhibition of osteoclastogenesis and the prevention of osteoclastic bone resorption . This results in the reduction or elimination of pain associated with conditions like Complex Regional Pain Syndrome (CRPS) and the improvement of bone diseases like Osteogenesis Imperfecta and Paget’s Disease .

Action Environment

The action, efficacy, and stability of Neridronic acid can be influenced by various environmental factors. It’s worth noting that the effectiveness of Neridronic acid in treating conditions like CRPS has been observed in clinical settings, suggesting that its action can be effectively controlled in these environments .

安全和危害

While specific safety and hazard information for Neridronate was not found in the search results, it is generally recommended for research and development use only and not for medicinal or household use .

未来方向

Neridronate has shown potential in various clinical applications. For instance, it has been used in the treatment of complex regional pain syndrome type I with promising results . Moreover, findings from clinical investigations suggest that the potential of Neridronate has not yet been fully understood, and future basic research and clinical trials might clarify its range of applicability .

属性

IUPAC Name

(6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUSSSIBPPTKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868545
Record name (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neridronic acid

CAS RN

79778-41-9
Record name Neridronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79778-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neridronic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079778419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neridronic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11620
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERIDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U27U3RIN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neridronate
Reactant of Route 2
Reactant of Route 2
Neridronate
Reactant of Route 3
Neridronate
Reactant of Route 4
Neridronate
Reactant of Route 5
Neridronate
Reactant of Route 6
Neridronate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。